molecular formula C19H24O7 B4013087 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione

2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione

Cat. No. B4013087
M. Wt: 364.4 g/mol
InChI Key: LTUUWYXYUUJDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, also known as TMB or TMB-8, is a chemical compound that has gained attention for its potential applications in scientific research. TMB-8 is a calcium ionophore that can be used to increase intracellular calcium levels in cells, which can have a range of effects on cellular processes.

Scientific Research Applications

2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 has a range of potential applications in scientific research. One of the most significant uses of 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 is as a calcium ionophore. 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 can be used to increase intracellular calcium levels in cells, which can have a range of effects on cellular processes. For example, 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 can be used to study the role of calcium in cell signaling pathways, which are involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Mechanism of Action

2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 works by binding to calcium ions and transporting them across the cell membrane. Once inside the cell, the calcium ions can activate a range of cellular processes. 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 has been shown to increase intracellular calcium levels in a range of cell types, including smooth muscle cells, endothelial cells, and neurons.
Biochemical and Physiological Effects:
2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 has a range of biochemical and physiological effects. One of the most significant effects of 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 is its ability to increase intracellular calcium levels. This can have a range of downstream effects on cellular processes, including changes in gene expression, protein synthesis, and enzyme activity. 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 has also been shown to have effects on cell proliferation, apoptosis, and migration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 is its ability to increase intracellular calcium levels in cells. This can be a valuable tool for studying a range of cellular processes, including cell signaling pathways, gene expression, and protein synthesis. However, there are also limitations to the use of 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 in lab experiments. For example, 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 can be toxic to cells at high concentrations, and it can be difficult to control the dose of 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 in experiments.

Future Directions

There are a range of future directions for research on 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8. One area of interest is the development of new calcium ionophores that are more selective and less toxic than 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8. Another area of interest is the use of 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 in the study of specific cellular processes, such as the role of calcium in muscle contraction or neurotransmitter release. Additionally, 2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione-8 could be used in the development of new drugs for the treatment of diseases that are associated with abnormal calcium signaling, such as Alzheimer's disease or Parkinson's disease.

properties

IUPAC Name

2-butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-6-7-8-19(2)25-17(20)13(18(21)26-19)9-12-10-15(23-4)16(24-5)11-14(12)22-3/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUWYXYUUJDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
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2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
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2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
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2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
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2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
Reactant of Route 6
2-butyl-2-methyl-5-(2,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione

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